N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Radioimmunoconjugate Scatchard analysis Monoclonal antibody

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE, STBSB, m-BuATE; CAS 112725-22-1) is a heterobifunctional organostannane reagent. It features an N-hydroxysuccinimidyl (NHS) ester group for covalent attachment to primary amines on biomolecules, and a meta-substituted tri-n-butylstannyl moiety that serves as a leaving group for electrophilic radiohalogenation (e.g., radioiodination, astatination).

Molecular Formula C23H35NO4Sn
Molecular Weight 508.2 g/mol
CAS No. 112725-22-1
Cat. No. B055403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinimidyl-3-(tri-n-butylstannyl)benzoate
CAS112725-22-1
Synonymsm-BuATE
N-succinimidyl-3-(tri-n-butylstannyl)benzoate
STBSB
Molecular FormulaC23H35NO4Sn
Molecular Weight508.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3;
InChIKeyPZLUHHMIECGGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (CAS 112725-22-1): A Stannylated NHS Ester Prosthetic Group for Site-Specific Radiopharmaceutical Conjugation


N-Succinimidyl-3-(tri-n-butylstannyl)benzoate (ATE, STBSB, m-BuATE; CAS 112725-22-1) is a heterobifunctional organostannane reagent [1]. It features an N-hydroxysuccinimidyl (NHS) ester group for covalent attachment to primary amines on biomolecules, and a meta-substituted tri-n-butylstannyl moiety that serves as a leaving group for electrophilic radiohalogenation (e.g., radioiodination, astatination) [2]. The compound is widely utilized as a prosthetic group in the two-step indirect labeling of monoclonal antibodies, peptides, and other proteins for diagnostic imaging and targeted radiotherapy [3][4].

Procurement Alert: Why N-Succinimidyl-3-(tri-n-butylstannyl)benzoate Cannot Be Substituted with Non-Stannylated or Alternative Organotin NHS Esters


Substituting ATE (m-BuATE) with a non-stannylated NHS ester eliminates the capacity for electrophilic radiohalogenation entirely, precluding its use in PET or SPECT radiopharmaceutical synthesis [1]. Even among stannylated analogs, the choice is not arbitrary: N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE) exhibits more rapid radiolytic degradation in chloroform, with 50% precursor loss at 450 Gy compared to 500 Gy for m-BuATE [2]. The para-substituted isomer, N-succinimidyl-4-(tri-n-butylstannyl)benzoate (p-BuATE), alters the electronic and steric environment of the aromatic ring, which can affect both the kinetics of the destannylation reaction and the biodistribution properties of the resulting radiohalogenated conjugate [3]. Furthermore, direct labeling methods such as Iodogen-mediated radioiodination—which bypass the stannyl prosthetic group entirely—produce antibody conjugates with markedly inferior in vivo stability and tumor targeting performance, as documented in the quantitative evidence below [4].

Quantitative Comparative Evidence: N-Succinimidyl-3-(tri-n-butylstannyl)benzoate Performance Data for Procurement and Method Selection


Antibody Affinity Retention: m-BuATE (ATE) Preserves 2-Fold Higher Binding Affinity Than Direct Iodogen Labeling

In a direct head-to-head comparison using the F(ab′)2 fragment of monoclonal antibody OC 125 labeled against the CA 125 antigen, ATE-based indirect labeling preserved an affinity constant (Ka) of (5.2 ± 1.0) × 10^10 M^-1, which is approximately 2.1-fold higher than the Ka of (2.5 ± 0.9) × 10^10 M^-1 obtained with the conventional Iodogen direct electrophilic iodination method [1]. The study also examined a high-ATE condition (240 nmol ATE exposure), which yielded a reduced Ka of (4.2 ± 2.4) × 10^9 M^-1, underscoring the importance of optimizing ATE stoichiometry to preserve antigen-binding capacity [1].

Radioimmunoconjugate Scatchard analysis Monoclonal antibody Immunoreactivity

In Vivo Dehalogenation Resistance: ATE Reduces Thyroid Uptake by >100-Fold Compared to Iodogen

Paired-label biodistribution studies in athymic mice bearing OVCAR-3 human ovarian carcinoma xenografts directly compared antibody labeled with 125I via the ATE prosthetic group against antibody labeled with 131I via the Iodogen method. The ATE-labeled antibody exhibited thyroid uptake of less than 0.1% of the injected dose (% ID), which was more than 100-fold lower than the thyroid uptake observed with Iodogen-labeled antibody [1]. This dramatic reduction indicates that the meta-iodobenzoate conjugate formed via ATE is far more resistant to in vivo dehalogenation than directly iodinated tyrosyl residues.

In vivo stability Deiodination Biodistribution Thyroid blocking

Tumor Uptake Enhancement: ATE-Labeled Antibody Achieves 49% Tumor Uptake vs. 27% for Iodogen at 96 Hours

In the same paired-label xenograft model, tumor uptake of radioactivity was significantly enhanced with ATE labeling compared to Iodogen. At 96 hours post-injection, ATE-labeled antibody achieved tumor uptake of 49% of the injected dose per gram (% ID/g), compared to 27% ID/g for Iodogen-labeled antibody [1]. The study further demonstrated that tumor-to-tissue ratios (including tumor:blood, tumor:liver, and tumor:kidney) were generally at least 4-fold higher for the ATE-labeled antibody at 96 hours, reflecting more rapid clearance of activity from normal tissues [1].

Tumor targeting Xenograft model Radioimmunotherapy Biodistribution

Radiolytic Stability in Methanol: BuSTB (m-BuATE) Retains >85% Integrity at 3,500 Gy, Enabling High-Dose 211At Radiopharmaceutical Production

A comparative radiolytic stability study evaluated N-succinimidyl 3-(tri-n-butylstannyl)benzoate (BuSTB, synonymous with ATE) alongside its trimethylstannyl analog N-succinimidyl 3-trimethylstannylbenzoate (MeSTB) under 211At alpha-particle irradiation [1]. In methanol under acidic conditions, more than 85% of the BuSTB precursor remained intact at a radiation dose of 3,500 Gy, with no cold byproducts detected [1]. In contrast, extensive radiolytic decomposition was observed for both BuSTB and MeSTB in chloroform, with 50% degradation occurring at doses below 500 Gy, and formation of N-succinimidyl 3-chlorobenzoate as an interfering byproduct [1]. The cross-over dose at which precursor loss curves intersect byproduct generation curves was calculated to be 274 Gy for BuSTB and 422 Gy for MeSTB in chloroform [1].

Astatine-211 Radiolysis Alpha-particle therapy Radiochemical purity

Prosthetic Group Synthesis Yield: ATE Enables >90% Radiochemical Yield for N-Succinimidyl 3-[125I]iodobenzoate Intermediate

The radiohalogenation of ATE to form the activated ester intermediate N-succinimidyl 3-[125I]iodobenzoate proceeds with high efficiency. Using N-chlorosuccinimide (NCS) or tert-butyl hydroperoxide (TBHP) as the oxidant, radiochemical yields exceeding 90% were obtained for the synthesis of the labeled prosthetic group prior to antibody conjugation [1][2]. The intermediate can be purified using a simple disposable silica gel cartridge, facilitating rapid translation from bench to clinical radiopharmacy production environments [1]. Subsequent conjugation of this purified intermediate to the F(ab′)2 fragment of monoclonal antibody OC 125 achieved coupling efficiencies of 60-65% after a 30-minute reaction [1].

Radiochemical yield SPECT imaging Indirect labeling Iodine-125

Procurement-Validated Application Scenarios for N-Succinimidyl-3-(tri-n-butylstannyl)benzoate Based on Quantitative Performance Evidence


Clinical-Grade Monoclonal Antibody Radioiodination for SPECT/CT Diagnostic Imaging and Targeted Radioimmunotherapy

When radiolabeling monoclonal antibodies with iodine-123 (for SPECT) or iodine-131 (for therapy), ATE provides an indirect labeling route that yields >90% radiochemical efficiency for the prosthetic group intermediate and preserves antibody affinity approximately 2-fold better than direct Iodogen labeling (Ka = 5.2 × 10^10 M^-1 vs. 2.5 × 10^10 M^-1) [1][2]. The resulting conjugate demonstrates >100-fold lower in vivo dehalogenation, as measured by thyroid uptake (<0.1% ID), and achieves 1.8-fold higher absolute tumor uptake (49% ID/g vs. 27% ID/g) with ≥4-fold higher tumor:tissue ratios at 96 hours [2]. These performance characteristics are essential for achieving diagnostic image quality and therapeutic index in oncology applications.

High-Activity Astatine-211 (211At) Radiopharmaceutical Production for Alpha-Particle Targeted Radiotherapy

For preparation of N-succinimidyl 3-[211At]astatobenzoate (SAB) at therapeutic activity levels exceeding 370 MBq, ATE (BuSTB) is the validated stannyl precursor [1]. Radiolytic stability studies demonstrate that when using methanol or benzene as the reaction solvent rather than chloroform, >85% of BuSTB remains intact at radiation doses of 3,500 Gy, with no cold byproduct formation [1]. In chloroform, 50% degradation occurs below 500 Gy with concurrent generation of N-succinimidyl 3-chlorobenzoate impurity [1]. Procurement of ATE for 211At applications must be accompanied by solvent selection protocols to mitigate radiolytic decomposition and ensure acceptable radiochemical purity of the final therapeutic product.

Oxidant-Sensitive Antibody Labeling Where Direct Methods Compromise Immunoreactivity

Monoclonal antibodies such as chimeric BR96 (chiBR96) are highly tumor-reactive and internalizing but also oxidant-sensitive, rendering direct radioiodination methods impractical due to oxidative damage to the antibody structure [1]. The ATE indirect labeling method circumvents this limitation by performing the oxidative destannylation step on the small-molecule prosthetic group, followed by mild conjugation of the purified N-succinimidyl 3-[125I]iodobenzoate to the antibody under conditions that do not expose the protein to oxidizing agents [2]. This strategy preserves immunoreactivity while achieving radiochemical yields of 50-80% overall and specific activities of 50-490 kBq/µg [3].

Residualizing Iodine Labeling for Long Circulating Macromolecules Requiring Extended Tumor Retention

Directly iodinated antibodies suffer from rapid in vivo deiodination, which releases free iodide that clears rapidly from the tumor and accumulates in the thyroid and stomach. The ATE method produces an iodobenzoate conjugate that exhibits significantly greater metabolic stability [1]. In paired-label xenograft studies, ATE-labeled antibody demonstrated more rapid clearance of radioactivity from normal tissues and a 1.8-fold increase in tumor uptake at 96 hours relative to Iodogen-labeled antibody [1]. The resulting tumor:tissue ratios were at least 4-fold higher, confirming that the ATE-derived conjugate behaves as a residualizing label that retains radioactivity within tumor cells following antibody internalization and catabolism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.